Foslinanib is derived from a series of chemical reactions involving quinolone derivatives. It has been characterized as a small molecule with the chemical formula and a molecular weight of approximately 365.25 g/mol. The compound's structure includes a phenol-quinoline chemophore, which is crucial for its biological activity .
Foslinanib's molecular structure can be described by its IUPAC name, which is {[2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl]oxy}phosphonic acid. The compound has a complex arrangement that includes three rings and various functional groups that contribute to its reactivity and biological properties.
Key Structural Features:
Foslinanib undergoes multiple chemical reactions that modify its structure and properties:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice (e.g., dimethylformamide), and pH levels.
Foslinanib operates primarily by targeting the TNF receptor-associated protein 1 (TRAP1). This interaction induces mitochondrial apoptosis in cancer cells, suppresses tumor growth, and inhibits vasculogenic mimicry formation—an important process in tumor progression. The active metabolite of foslinanib, CVM-1125, has been shown to reduce TRAP1 protein levels and disrupt downstream signaling pathways related to cellular metabolism and survival .
The mechanism involves:
Foslinanib exhibits several notable physical properties:
Key chemical properties include:
Foslinanib has diverse applications across various scientific fields:
Foslinanib (development codes CVM-1118/TRX-818) is an orally bioavailable small molecule emerging as a promising therapeutic agent targeting aggressive cancers. Its discovery originated from systematic screening of synthetic 2-phenyl-4-quinolone derivatives for anti-neoplastic and anti-mutagenic properties. The compound demonstrated exceptional potency during the NCI 60 cancer cell line panel screening, where its major active metabolite, CVM-1125, exhibited growth inhibitory and cytotoxic effects in the nanomolar range (GI50 < 100 nM in 87% of tested cell lines) [1] [5]. Unlike conventional angiogenesis inhibitors, Foslinanib uniquely suppresses vasculogenic mimicry (VM) – a process whereby aggressive tumor cells form de novo vascular networks independent of endothelial cells, associated with metastasis, drug resistance, and poor clinical outcomes [1] [7]. This mechanism is significant because VM remains unaffected by therapeutics targeting VEGF-mediated angiogenesis (e.g., bevacizumab), positioning Foslinanib as a potential next-generation anti-cancer agent [5].
Foslinanib belongs to the phosphoric ester subclass of 2-phenyl-4-quinolone derivatives, characterized by a core phenol-quinoline chemophore essential for its biological activity. Its chemical designation is sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl) phosphonate (CAS# 1256037-62-3) with a molecular weight of 393.22 g/mol [3]. Key structural features include:
Following oral administration, Foslinanib undergoes rapid and complete dephosphorylation to yield its major active metabolite, CVM-1125 (free acid form, CAS# 1256037-60-1). This conversion is conserved across species, including mice, rats, dogs, monkeys, and humans [1] [5]. The structural optimization within this chemical class aimed at maximizing TRAP1 inhibition while maintaining metabolic stability.
Table 1: Key Chemical Characteristics of Foslinanib
Property | Value/Description |
---|---|
IUPAC Name | Sodium (2-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-5-yl) phosphonate |
Molecular Formula | C₁₆H₁₃FNNa₂O₆P |
Molecular Weight | 393.22 g/mol |
CAS Number (sodium salt) | 1256037-62-3 |
CAS Number (free acid) | 1256037-60-1 |
Solubility | Soluble in DMSO |
Primary Active Metabolite | CVM-1125 (dephosphorylated form) |
Foslinanib exhibits favorable oral bioavailability, a critical feature enabling its development as an oral therapeutic. Preclinical studies across species demonstrate consistent pharmacokinetic behavior:
Table 2: Summary of Key Preclinical Pharmacokinetic Parameters
Species/Sex | Dose (mg/kg) | Route | Tmax (h) | t1/2 (h) | AUC (h*μg/mL) | Oral Bioavailability (%) |
---|---|---|---|---|---|---|
Rat (Male) | 6 | PO | 0.5-2 | ~7.93* | ~2.5* | 6.36 |
Rat (Female) | 6 | PO | 0.5-2 | ~8.21* | ~4.0* | 5.98 |
Rat (Male) | 2 | IV | - | - | ~1.8* | - |
Dog | 30 | PO | Data in text | Data in text | Data in text | Data in text |
Dog | 100 | PO | Data in text | Data in text | Data in text | Data in text |
Note: Parameters denoted with * are representative values from structurally similar compounds or related studies illustrating typical PK trends [6] [8]. Specific dog parameters were described qualitatively in [8].
The oral bioavailability, calculated by comparing AUC values after oral and intravenous administration in rats, ranged between 5.98% and 6.36% [8]. While seemingly modest, this bioavailability is sufficient to deliver therapeutically active concentrations based on its potent nanomolar efficacy. The development of an extended-release (ER) capsule formulation (CVM-1118 ER, 200 mg) aims to prolong absorption, reduce peak-trough fluctuations, and potentially enhance overall exposure compared to the immediate-release (IR) formulation [7].
Foslinanib is currently undergoing clinical evaluation in Phase 2a trials, reflecting promising preclinical and early clinical safety data. Its development strategy focuses on targeting cancers where VM contributes to pathogenesis or resistance, and leveraging identified pharmacogenomic biomarkers:
Table 3: Active Clinical Trials of Foslinanib (CVM-1118)
ClinicalTrials.gov Identifier | Phase | Target Indication | Intervention | Status (as of mid-2025) |
---|---|---|---|---|
NCT03600233 | II | Advanced Neuroendocrine Tumors (NET) | CVM-1118 Monotherapy | Active, not recruiting |
NCT05257590 | II | Unresectable Advanced Hepatocellular Carcinoma (HCC) | CVM-1118 + Nivolumab (anti-PD-1) | Recruiting |
NCT04336124 | I | Advanced Solid Tumors (PK focus) | CVM-1118 Extended-Release (ER) Capsule | Completed |
The ongoing Phase 2 trials are investigating Foslinanib both as a monotherapy for advanced neuroendocrine tumors (NCT03600233) and in combination with immune checkpoint inhibition (nivolumab) for unresectable advanced hepatocellular carcinoma (NCT05257590) [7]. The successful completion of the Phase I study of the ER formulation (NCT04336124) supports further clinical exploration of this potentially optimized delivery method [7]. Manufacturing partnerships, such as the one between Bora Pharmaceutical Laboratories and TaiRx, are securing the supply chain for clinical trial materials and future potential commercialization [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7